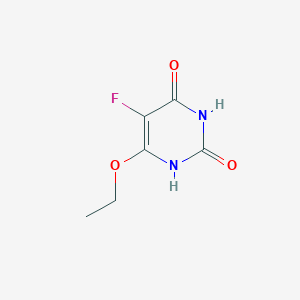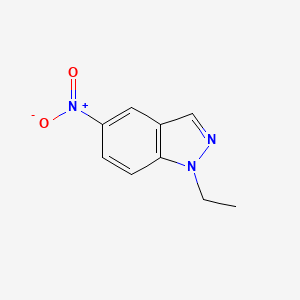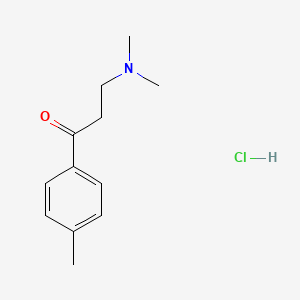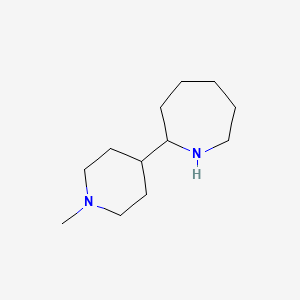
4-Chloro-2,2,6,6-tetramethylpiperidine hydrochloride
描述
4-Chloro-2,2,6,6-tetramethylpiperidine hydrochloride is an organic compound belonging to the class of piperidines. It is characterized by the presence of a chlorine atom at the 4th position and four methyl groups at the 2nd and 6th positions of the piperidine ring. This compound is typically used in various chemical reactions due to its unique structural properties.
作用机制
Target of Action
4-Chloro-2,2,6,6-tetramethylpiperidine hydrochloride is a type of hindered secondary amine . It is used to prepare metallo-amide bases and selective generation of silylketene acetals .
Mode of Action
The compound interacts with its targets through a process known as allylic amination of allylic chlorides . This interaction results in the formation of allylated tertiary amines .
Biochemical Pathways
The compound affects the biochemical pathway that leads to the synthesis of hydroxylamines. This is achieved via oxidation in the presence of oxone as an oxidant . The compound can also react with heterocyclic thiols in the presence of iodine as an oxidant to form sulfenamide compounds .
Result of Action
The molecular and cellular effects of the compound’s action include the formation of allylated tertiary amines, hydroxylamines, and sulfenamide compounds . These compounds can be used in various chemical reactions and have potential applications in organic synthesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of oxidants like oxone and iodine is crucial for the compound to exert its effects .
生化分析
Biochemical Properties
4-Chloro-2,2,6,6-tetramethylpiperidine hydrochloride plays a significant role in biochemical reactions, particularly as a reagent in synthetic chemistry. It is known to interact with various enzymes and proteins, influencing their activity and stability. For instance, this compound can act as a stabilizer for certain enzymes, preventing their denaturation under harsh conditions. Additionally, this compound has been used in the synthesis of metallo-amide bases and silylketene acetals, which are crucial intermediates in organic synthesis .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of certain kinases and phosphatases, thereby affecting signal transduction pathways. Furthermore, this compound has been shown to alter the expression levels of specific genes involved in metabolic processes, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary modes of action is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule, depending on the nature of the interaction. For example, this compound can inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate cleavage. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation profile. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro assays. In vivo studies have also demonstrated that the compound’s effects can persist for extended periods, depending on the dosage and administration route .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse reactions. At higher doses, this compound can induce toxicity, manifesting as cellular damage and organ dysfunction. Threshold effects have been identified, indicating that there is a critical concentration above which the compound’s adverse effects become pronounced .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further participate in biochemical reactions. The compound’s influence on metabolic flux has been studied, revealing that it can alter the levels of key metabolites involved in energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can localize to various subcellular compartments, including the cytoplasm and nucleus. Its distribution is influenced by factors such as cell type, concentration, and the presence of other interacting molecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific organelles through targeting signals and post-translational modifications. For instance, it may accumulate in the mitochondria, where it can influence mitochondrial function and energy production. Additionally, this compound can interact with nuclear proteins, affecting gene expression and chromatin structure .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,2,6,6-tetramethylpiperidine hydrochloride generally involves the chlorination of 2,2,6,6-tetramethylpiperidine. One common method starts with 2,2,6,6-tetramethylpiperidine, which undergoes chlorination using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .
化学反应分析
Types of Reactions
4-Chloro-2,2,6,6-tetramethylpiperidine hydrochloride can undergo various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxone
Reducing Agents: Lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products Formed
N-oxides: Formed through oxidation reactions
2,2,6,6-tetramethylpiperidine: Formed through reduction reactions
Substituted piperidines: Formed through nucleophilic substitution reactions
科学研究应用
4-Chloro-2,2,6,6-tetramethylpiperidine hydrochloride has several applications in scientific research:
相似化合物的比较
Similar Compounds
2,2,6,6-Tetramethylpiperidine: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
4-Hydroxy-2,2,6,6-tetramethylpiperidine: Contains a hydroxyl group instead of a chlorine atom, leading to different reactivity and applications.
2,2,6,6-Tetramethyl-4-piperidone: Contains a carbonyl group, which significantly alters its chemical behavior compared to 4-Chloro-2,2,6,6-tetramethylpiperidine hydrochloride.
Uniqueness
This compound is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions and its ability to form stable complexes with biological molecules. This makes it particularly valuable in both synthetic chemistry and biological research .
属性
IUPAC Name |
4-chloro-2,2,6,6-tetramethylpiperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18ClN.ClH/c1-8(2)5-7(10)6-9(3,4)11-8;/h7,11H,5-6H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYPZCNAVBMNQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)Cl)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5382-35-4 | |
| Record name | Piperidine, 4-chloro-2,2,6,6-tetramethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5382-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[4-(Benzyloxy)-2-hydroxy-3-methoxyphenyl]ethan-1-one](/img/structure/B3042170.png)


![5-amino-N-{4-[chloro(difluoro)methoxy]phenyl}-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3042174.png)
![N-{[(3-chloro-4-fluoroanilino)carbonyl]oxy}butanimidoyl chloride](/img/structure/B3042175.png)






